

A Technical Guide to the Thermochemical Properties of Methyl 3-methylpentanoate

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Compound of Interest

Compound Name: Methyl 3-methylpentanoate

Cat. No.: B1593663

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for **Methyl 3-methylpentanoate**. Due to a notable absence of direct experimental values for this compound in publicly accessible literature, this document focuses on providing data for structurally related esters to serve as valuable comparators. Furthermore, it details the established experimental and computational methodologies that can be employed to determine the thermochemical properties of **Methyl 3-methylpentanoate**. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this and similar molecules.

Introduction

Methyl 3-methylpentanoate ($C_7H_{14}O_2$) is a methyl ester of a branched-chain carboxylic acid. Its thermochemical properties, such as enthalpy of formation, standard entropy, and heat capacity, are fundamental for understanding its stability, reactivity, and potential applications, including in the synthesis of more complex molecules in the pharmaceutical industry. However, a thorough search of scientific literature and databases reveals a significant gap in the availability of experimentally determined thermochemical data for this specific compound.

This guide addresses this data scarcity by:

- Presenting available thermochemical data for structurally similar esters, namely methyl pentanoate, methyl 2-methylpentanoate, and ethyl 3-methylpentanoate.
- Providing detailed descriptions of the primary experimental techniques used to measure thermochemical properties of organic compounds.
- Outlining established computational methods for the reliable estimation of these properties.

It is important to note that no significant involvement of **Methyl 3-methylpentanoate** in biological signaling pathways has been identified in the current body of scientific literature. Therefore, the focus of this guide remains on its fundamental physicochemical characteristics.

Thermochemical Data for Structurally Related Esters

To provide a basis for estimating the thermochemical properties of **Methyl 3-methylpentanoate**, the following tables summarize the available data for homologous and isomeric esters. These values are sourced from the NIST Web Thermo Tables and provide a valuable reference point.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Ideal Gas Phase Thermochemical Data for Selected Esters at 298.15 K and 1 bar

Compound	Formula	Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) (kJ/mol)	Entropy (S [°] gas) (J/mol·K)	Heat Capacity (Cp) (J/mol·K)
Methyl Pentanoate	C ₆ H ₁₂ O ₂	Data not publicly available	Data not publicly available	Data not publicly available
Methyl 2-Methylpentanoate	C ₇ H ₁₄ O ₂	Data not publicly available	Data not publicly available	Data not publicly available
Ethyl 3-Methylpentanoate	C ₈ H ₁₆ O ₂	Data not publicly available	Data not publicly available	Data not publicly available

Note: While the NIST database indicates the availability of these data, they are part of a subscription service and not publicly accessible. This table highlights the general scarcity of publicly available, critically evaluated data.

Table 2: Liquid Phase Thermophysical Properties of Selected Esters

Compound	Formula	Boiling Point (°C)	Density (g/cm³)
Methyl Pentanoate	C ₆ H ₁₂ O ₂	126	0.89
Ethyl 3-Methylpentanoate	C ₈ H ₁₆ O ₂	158-159	0.87

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental methodologies for determining the key thermochemical parameters of organic compounds like **Methyl 3-methylpentanoate**.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (Δ_fH°) of a compound is typically determined indirectly by measuring the enthalpy of combustion (Δ_cH°) using a bomb calorimeter.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of the pure liquid ester is encapsulated in a combustible container.
- **Calorimeter Setup:** The sample is placed in a "bomb," a constant-volume vessel, which is then pressurized with a large excess of pure oxygen.
- **Immersion:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
- **Ignition:** The sample is ignited electrically. The combustion of the ester releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

- Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.
- Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined, and from this, the enthalpy of formation is calculated using Hess's Law.[4][5][6]



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Workflow for determining the enthalpy of formation using combustion calorimetry.

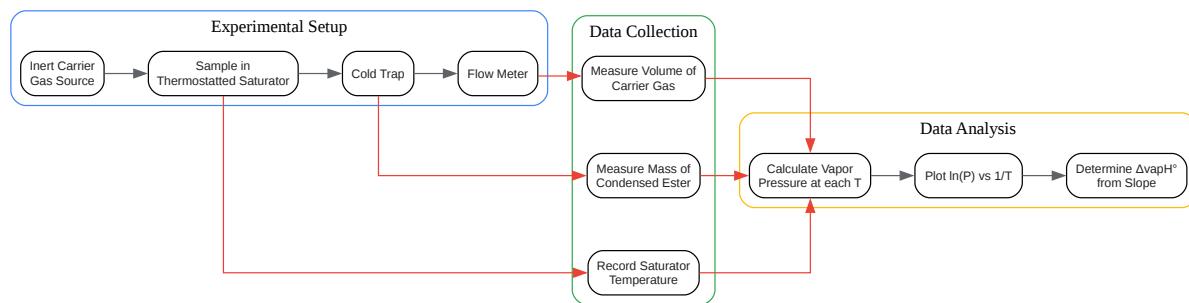
Enthalpy of Vaporization: Transpiration Method

The enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$) can be determined by measuring the vapor pressure of the substance at different temperatures. The transpiration method is a reliable technique for this purpose.

Experimental Protocol:

- Sample Placement: A sample of the ester is placed in a temperature-controlled saturator.
- Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over or through the sample at a constant, slow flow rate.[7][8]
- Saturation: The carrier gas becomes saturated with the vapor of the ester.
- Condensation and Measurement: The gas mixture is then passed through a cold trap where the ester vapor is condensed and collected. The amount of condensed ester is determined gravimetrically or by other analytical methods.
- Varying Temperature: The experiment is repeated at several different temperatures.

- Calculation: The partial pressure of the ester at each temperature is calculated from the amount of condensed vapor and the volume of the carrier gas. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).[7][8]



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Workflow for determining the enthalpy of vaporization via the transpiration method.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties. Group contribution methods are particularly effective and widely used.

Benson Group Additivity Method

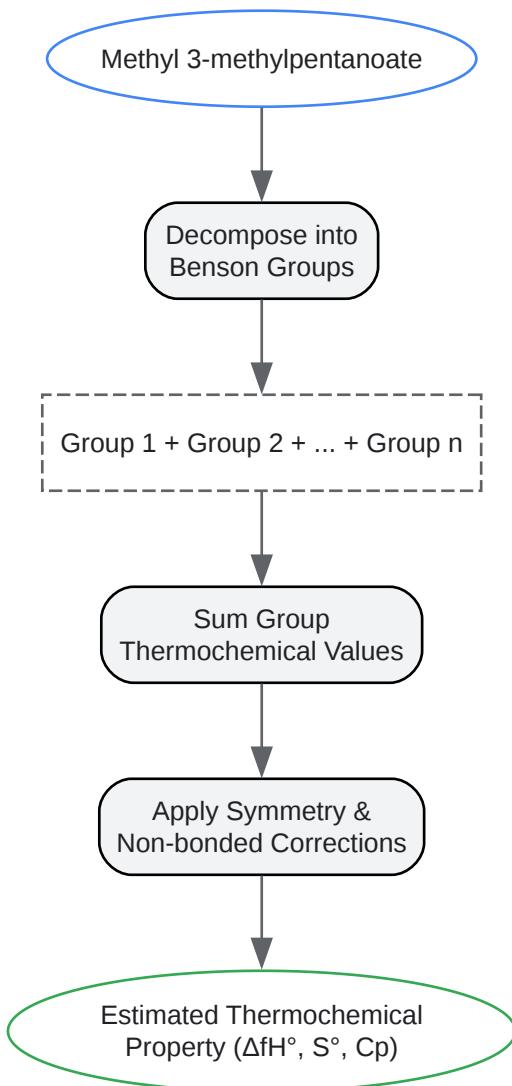
The Benson Group Additivity method is a well-established technique for estimating the thermochemical properties of organic molecules in the ideal gas state.[9][10][11] It is based on the principle that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

Methodology:

- Molecular Decomposition: The molecule of interest, **Methyl 3-methylpentanoate**, is dissected into a set of defined functional groups.
- Group Value Summation: The tabulated thermochemical values (for enthalpy of formation, entropy, and heat capacity) for each group are summed.[12]
- Symmetry and Non-bonded Interaction Corrections: Corrections are applied for molecular symmetry and non-bonded interactions (e.g., gauche interactions) to refine the initial estimate.

For **Methyl 3-methylpentanoate** ($\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{CH}_2\text{COOCH}_3$), the Benson groups would be:

- $\text{C}-(\text{C})(\text{H})_3$
- $\text{C}-(\text{C})_2(\text{H})_2$
- $\text{C}-(\text{C})_3(\text{H})$
- $\text{C}-(\text{C})(\text{H})_3$
- $\text{C}-(\text{C})(\text{CO})(\text{H})_2$
- $\text{CO}-(\text{C})(\text{O})$
- $\text{O}-(\text{CO})(\text{C})$
- $\text{C}-(\text{O})(\text{H})_3$



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Logical flow for the Benson Group Additivity method.

Joback Method

The Joback method is another group contribution method used to estimate a range of thermophysical properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs energy of formation, from molecular structure alone.[13][14][15]

Methodology:

- **Group Identification:** The molecule is broken down into its constituent groups as defined by the Joback scheme.

- Summation of Contributions: The contributions of each group to the desired property are summed. The formulas for each property are specific to the Joback method. For example, the ideal gas heat capacity is calculated as a temperature-dependent polynomial, with the coefficients determined by the sum of group contributions.[16][17]

For **Methyl 3-methylpentanoate**, the Joback groups would be:

- -CH₃ (two)

- -CH₂- (two)

“

- CH- (one)

- -COO- (ester) (one)

Conclusion

While direct experimental thermochemical data for **Methyl 3-methylpentanoate** remains elusive, this guide provides a framework for understanding and predicting its properties. The data for structurally similar esters offer a valuable point of comparison. Furthermore, the detailed descriptions of experimental techniques like combustion calorimetry and the transpiration method, alongside computational approaches such as the Benson and Joback group contribution methods, equip researchers with the necessary knowledge to either determine these properties experimentally or to calculate reliable estimates. For professionals in drug development and related fields, this guide serves as a foundational resource for the physicochemical characterization of this and similar branched-chain esters.

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